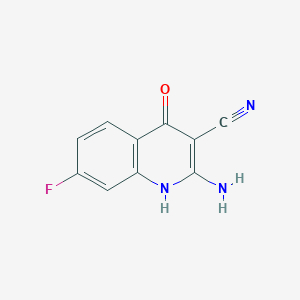

2-Amino-7-fluoro-4-hydroxyquinoline-3-carbonitrile

Beschreibung

Eigenschaften

Molekularformel |

C10H6FN3O |

|---|---|

Molekulargewicht |

203.17 g/mol |

IUPAC-Name |

2-amino-7-fluoro-4-oxo-1H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C10H6FN3O/c11-5-1-2-6-8(3-5)14-10(13)7(4-12)9(6)15/h1-3H,(H3,13,14,15) |

InChI-Schlüssel |

AHVLXOVHFZHZQJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C1F)NC(=C(C2=O)C#N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Route via 7-Fluoro-3-quinolinecarbonitrile Intermediate

A key patented method involves the preparation of 7-substituted-3-quinolinecarbonitriles, including 7-fluoro derivatives, which are then functionalized to yield the target compound.

- Step A: Synthesis of 7-fluoro-3-quinolinecarbonitrile starting materials by condensation of substituted anilines with ethyl (ethoxymethylene)cyanoacetate followed by cyclization.

- Step B: Reaction of 7-fluoro-3-quinolinecarbonitrile with an amine (R1NH2), e.g., substituted aniline, in the presence of pyridine hydrochloride and solvent such as 2-ethoxyethanol to form 7-fluoro-4-(substituted amino)-3-quinolinecarbonitriles.

- Step C: Displacement of the 7-fluoro substituent by nucleophiles such as alkoxides or thioalkoxides to introduce other substituents if desired.

- Step D: Halogenation at the 4-position using reagents like phosphorus oxychloride (POCl3) to afford 4-chloro derivatives, which can be further substituted by amines to install the 4-amino or 4-hydroxy groups.

Reaction conditions and reagents:

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| A | Condensation & Cyclization | 3-fluoro-4-methoxyaniline + ethyl (ethoxymethylene)cyanoacetate, toluene, 100-110 °C, 4.5 h | Formation of quinoline core |

| B | Amination | Amine (R1NH2), pyridine hydrochloride, 2-ethoxyethanol, 115 °C, 45 min | Substitution at 4-position |

| C | Nucleophilic substitution | Alkoxide or thioalkoxide anion, DMF/DMSO/NMP solvent | Displacement of 7-fluoro group |

| D | Halogenation | POCl3 or related reagent, reflux | Introduction of 4-chloro group |

This method allows flexibility in substituent modification at the 4- and 7-positions and has been demonstrated to yield intermediates suitable for further functionalization to the target compound.

Gould–Jacob Cyclization Approach for 4-Hydroxyquinoline Core

A classical and versatile approach to the 4-hydroxyquinoline scaffold involves the Gould–Jacob cyclization reaction.

- Condensation of aniline derivatives with ethoxymethylene malonate diethyl ester to form enamines.

- Cyclization in diphenyl ether with catalytic 2-chlorobenzoic acid to yield ethyl 4-hydroxyquinoline-3-carboxylate intermediates.

- Conversion of ester to hydrazide intermediates by reaction with hydrazine in DMF.

- Functionalization of hydrazide intermediates to install amino and other substituents.

This method is useful for synthesizing 4-hydroxyquinoline derivatives with nitrile or carboxylate groups at position 3 and allows subsequent introduction of amino groups at position 2 by appropriate substitution or derivatization.

Preparation of 7-Fluoro-4-Hydroxyquinoline Intermediates via Nitro Reduction and Cyclization

Another approach involves the synthesis of 7-chloro-4-hydroxyquinoline sulfonate intermediates, which can be adapted for fluorine substitution.

- Chlorination of 4-chloro-2-nitrobenzoic acid to form acyl chloride.

- Condensation with Meldrum's acid and hydrolysis to 4-chloro-2-nitroacetophenone.

- Condensation with N,N-dimethylformamide methylal and reduction with zinc or iron powder to yield 7-chloro-4-hydroxyquinoline.

- Protection of hydroxy group by sulfonation with p-toluenesulfonyl chloride.

- Subsequent substitution of chlorine by fluorine via nucleophilic aromatic substitution or related fluorination methods.

This method benefits from mild reaction conditions, good yields, and stable intermediates, making it suitable for scale-up.

Alternative Synthetic Routes and Functional Group Transformations

- Halogenation and amination sequences allow the introduction of the 4-hydroxy and 2-amino groups, respectively, on the quinoline ring.

- The use of halogenating reagents such as POCl3 enables conversion of hydroxy groups to chloro groups, which can then be displaced by amines to install amino substituents.

- Reaction conditions typically involve reflux in polar aprotic solvents and catalytic bases or acids to facilitate substitution.

- Purification techniques include flash column chromatography and recrystallization to achieve high purity of intermediates and final products.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- LC-MS and elemental analysis confirm the formation of quinoline carbonitrile derivatives with expected molecular weights and elemental compositions.

- Melting points of intermediates and final products range typically from 120 °C to over 300 °C, indicating high purity and crystallinity.

- NMR spectral data (1H and 13C) support the substitution patterns and confirm the presence of hydroxy, amino, and fluorine substituents on the quinoline ring.

- Reaction yields vary from moderate to high (30–90%) depending on the step and conditions, with optimization of solvents and catalysts improving efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-7-fluoro-4-hydroxyquinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

Substitution: The amino, hydroxyl, and fluorine groups can participate in substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups. These derivatives can exhibit unique chemical and biological properties, making them valuable for further research and applications.

Wissenschaftliche Forschungsanwendungen

2-Amino-7-fluoro-4-hydroxyquinoline-3-carbonitrile has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound’s biological activity is of interest for studying its potential as an antimicrobial, antiviral, and anticancer agent. Its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential.

Medicine: Research into the compound’s medicinal properties includes its potential use as a drug candidate for treating various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes. Its stability and reactivity can be harnessed for various industrial applications.

Wirkmechanismus

The mechanism of action of 2-Amino-7-fluoro-4-hydroxyquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with DNA and RNA can inhibit the replication of viruses and bacteria, making it a potential antimicrobial agent . Additionally, its ability to induce apoptosis in cancer cells highlights its potential as an anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Molecular Complexity: The hexahydroquinoline derivative exhibits higher saturation and bulky substituents, which may reduce reactivity but enhance binding specificity in biological targets.

Biologische Aktivität

2-Amino-7-fluoro-4-hydroxyquinoline-3-carbonitrile is a fluorinated derivative of hydroxyquinoline, recognized for its potential biological activities, particularly in the fields of antimicrobial and antimalarial research. With a molecular weight of approximately 203.17 g/mol , this compound features an amino group, a hydroxyl group, and a cyano group on the quinoline ring, contributing to its reactivity and biological efficacy.

Chemical Structure and Reactivity

The unique structure of this compound allows for various chemical modifications, which can enhance its biological properties. The presence of functional groups enables reactions such as:

- Acylation and Alkylation (due to the amino group)

- Esterification and Etherification (due to the hydroxyl group)

- Nucleophilic Addition Reactions (involving the cyano group)

These characteristics make it a versatile scaffold in medicinal chemistry for developing new therapeutic agents aimed at various diseases.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial strains. Its structural similarity to other hydroxyquinoline derivatives suggests that it can inhibit bacterial growth effectively.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

| Pseudomonas aeruginosa | 23 | 24 |

The above data illustrates the compound's efficacy compared to standard antimicrobial agents, highlighting its potential as a therapeutic candidate.

Antimalarial Activity

In addition to its antibacterial properties, this compound has shown promising results in antimalarial studies . Similar compounds have been noted for their ability to target protozoan parasites effectively. The incorporation of fluorine and hydroxyl groups is believed to enhance solubility and bioavailability, critical factors in drug development.

The biological activity of this compound can be attributed to its interaction with specific biological targets, including enzymes and receptors involved in disease processes. Studies employing molecular docking simulations suggest that this compound can bind effectively to these targets, modulating their activity and influencing various biochemical pathways.

Structural Comparisons

Comparative studies with other quinoline derivatives reveal that structural modifications significantly impact biological activity. The following table summarizes key structural features and activities of similar compounds:

Table 2: Comparison of Quinoline Derivatives

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-5-fluoro-4-hydroxyquinoline-3-carbonitrile | C10H8F1N3O1 | Different position of fluorine |

| 2-Amino-8-chloro-6-fluoro-4-hydroxyquinoline | C10H8Cl1F1N3O1 | Chlorine substitution at position 8 |

| 2-Amino-6-fluoroquinoline | C9H7F1N1O1 | Lacks hydroxyl and cyano groups |

The strategic positioning of functional groups in these derivatives influences their biological activity, with certain configurations enhancing antimicrobial and antimalarial effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.